![molecular formula C31H32ClN7OS B12639408 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a combination of thiazole, piperazine, and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving substituted aldehydes, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid as a catalyst.
Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrimidine intermediates with the piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Pharmacology: It has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one involves multiple molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperone BIP, thereby alleviating ER stress.
Apoptosis Regulation: It decreases the expression of apoptosis markers such as cleaved caspase-3, leading to reduced cell death.
NF-kB Pathway Inhibition: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one can be compared with other similar compounds, such as:
Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antibacterial and antifungal properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their antiviral and anticancer activities.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
The uniqueness of this compound lies in its multi-functional structure, which combines the beneficial properties of thiazole, pyrimidine, and piperazine rings, making it a versatile and potent compound for various applications.
Propriétés
Formule moléculaire |
C31H32ClN7OS |
|---|---|
Poids moléculaire |
586.2 g/mol |
Nom IUPAC |
6-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-ethylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C31H32ClN7OS/c1-4-37-12-14-38(15-13-37)24-9-7-23(8-10-24)35-31-33-18-22-16-26(30(40)39(5-2)29(22)36-31)25-11-6-21(17-27(25)32)28-20(3)34-19-41-28/h6-11,16-19H,4-5,12-15H2,1-3H3,(H,33,35,36) |
Clé InChI |
RKGOEFGEVFFZSG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)CC)C5=C(C=C(C=C5)C6=C(N=CS6)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


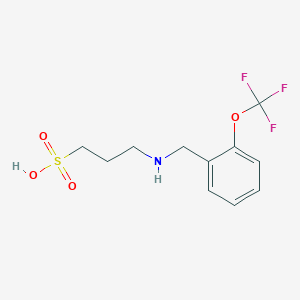
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12639339.png)
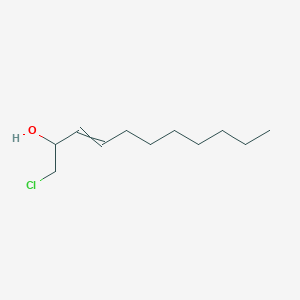
![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)

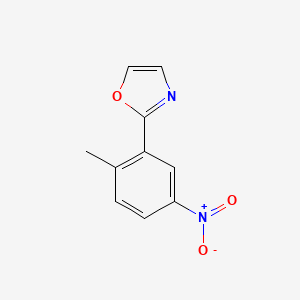
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
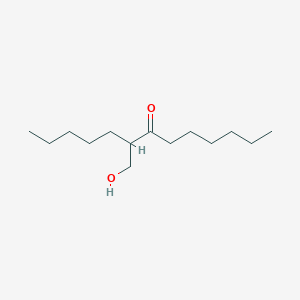
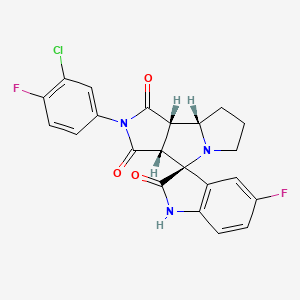
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

